3,5-Dichloropyridine-4-sulfonic acid
Overview
Description
3,5-Dichloropyridine-4-sulfonic acid: is a chemical compound with the molecular formula C5H3Cl2NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a sulfonic acid group at the 4th position of the pyridine ring. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloropyridine-4-sulfonic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 3,5-dichloropyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4th position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloropyridine-4-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 3,5-Dichloropyridine-4-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-4-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzyme active sites, influencing enzyme activity and function. Additionally, the chlorine atoms can participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
3,5-Dichloropyridine: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
4-Chloropyridine-3-sulfonic acid: Has only one chlorine atom, resulting in different reactivity and applications.
2,6-Dichloropyridine-4-sulfonic acid: The position of chlorine atoms affects its chemical properties and reactivity.
Uniqueness: 3,5-Dichloropyridine-4-sulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its dual chlorine atoms and sulfonic acid group make it a versatile intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
3,5-dichloropyridine-4-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO3S/c6-3-1-8-2-4(7)5(3)12(9,10)11/h1-2H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAFMYIEGRWQMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)S(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704501 | |
Record name | 3,5-Dichloropyridine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872273-26-2 | |
Record name | 3,5-Dichloropyridine-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.